6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE
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Overview
Description
6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE can be achieved through a three-component reaction involving 2-amino-N-®-benzamide derivatives, 2-formylbenzoic acid, and sulfonic acid functionalized nanoporous silica as a catalyst. The reaction is typically carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
The reusability of the catalyst and the straightforward workup process without chromatography make this method attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazoline ring.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and other kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Another quinazoline derivative with similar biological activities.
Isoindolinone: Shares structural similarities and exhibits comparable biological properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct biological activities.
Uniqueness
6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
6-propan-2-yl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)19-16-12-7-3-4-8-13(12)17(21)20(16)15-10-6-5-9-14(15)18(19)22/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJVCZVIJMWUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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